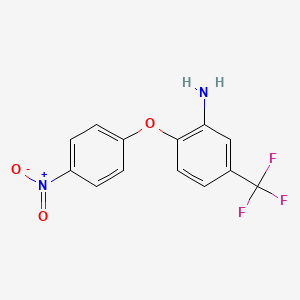
Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzene ring substituted with an amine group, a nitrophenoxy group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step usually involves the coupling of the nitrophenoxy group to the benzene ring under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and amine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the nitrophenoxy group can participate in specific chemical interactions. These interactions can modulate biological pathways and lead to the desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneamine, 2-(4-nitrophenoxy)-: Lacks the trifluoromethyl group, resulting in different chemical properties.
Benzeneamine, 2-(trifluoromethyl)-: Lacks the nitrophenoxy group, affecting its reactivity and applications.
Benzeneamine, 4-nitrophenoxy-5-(trifluoromethyl)-: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness
Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- is unique due to the combination of the trifluoromethyl and nitrophenoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
24276-91-3 |
|---|---|
Molekularformel |
C13H9F3N2O3 |
Molekulargewicht |
298.22 g/mol |
IUPAC-Name |
2-(4-nitrophenoxy)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)8-1-6-12(11(17)7-8)21-10-4-2-9(3-5-10)18(19)20/h1-7H,17H2 |
InChI-Schlüssel |
RAJUPQAENBFSSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















